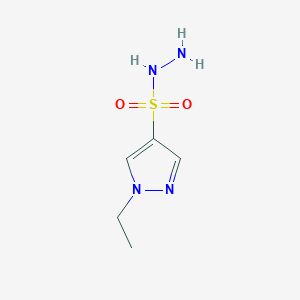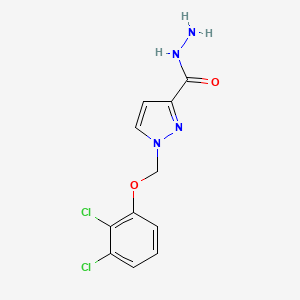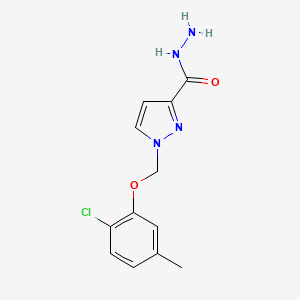
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Vue d'ensemble
Description
“4-Chloro-2-methylphenoxyacetic acid” (MCPA) and its derivatives are widely used as bioactive herbicides . They have attracted considerable attention due to their effectiveness in controlling broad-leaf weeds in pasture and cereal crops .
Synthesis Analysis
Ionic liquids containing the MCPA anion and domiphen derived phenoxyethylammonium cation have been synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .Molecular Structure Analysis
The optimized molecular geometry and the fundamental vibrational frequencies of MCPA and its derivatives have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Chemical Reactions Analysis
The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules . Global reactivity descriptors have been utilized to assess the chemical reactivity .Physical And Chemical Properties Analysis
The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized . The molecular electrostatic potential surface (MESP) has been plotted over the optimized structure to estimate the reactive sites of electrophilic and nucleophilic attacks on the MCPA molecule .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-8-6-9(13)2-3-11(8)19-7-17-5-4-10(16-17)12(18)15-14/h2-6H,7,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYDIRDZYHADEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334756.png)



![1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3334793.png)



![methyl 1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334831.png)



![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine](/img/structure/B3334863.png)